molecular formula C19H23N3O2S2 B2675403 N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851409-42-2

N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2675403
M. Wt: 389.53
InChI Key: FONSSKZWUZMBQH-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Potent Dual Inhibitors

This compound and its analogues have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Research by Gangjee et al. (2008) highlighted the synthesis of analogues as potent dual inhibitors, demonstrating significant potential in cancer therapy due to their ability to inhibit human TS and DHFR effectively (Gangjee et al., 2008).

Crystal Structure Analysis

Subasri et al. (2016, 2017) contributed to understanding the molecular conformation through crystal structure analysis of related compounds. This research provides insight into the folded conformation and intermolecular hydrogen bonding, which could be vital for designing more effective molecules (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Activity

A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing antimicrobial activity. This work suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

Research by Hafez and El-Gazzar (2017) focused on synthesizing new derivatives to evaluate their antitumor activity. This study presents the compound's potential in contributing to the development of new anticancer drugs, with several derivatives displaying potent activity against various cancer cell lines (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopy and Quantum Computational Approach

Jenepha Mary et al. (2022) characterized the antiviral active molecule through vibrational spectroscopy, revealing the compound's stereo-electronic interactions and stability. This research underscores the utility of computational and spectroscopic methods in understanding the compound's properties (Jenepha Mary et al., 2022).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. If you have access to a chemical database or a scientific literature database, you may be able to find more specific information on this compound. If you’re working in a lab, always consult with a knowledgeable supervisor or colleague. If you’re studying, your teacher or professor would be the best person to ask. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONSSKZWUZMBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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